Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate typically involves the nitration of methyl 3-hydroxythiophene-2-carboxylate. This reaction is carried out using fuming nitric acid and sulfuric acid at temperatures ranging from -10°C to 0°C . The reaction yields two products, with the 5-nitro derivative being the major product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate undergoes several types of chemical reactions, including:
Nitration: As mentioned, the compound is synthesized through nitration.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation: The hydroxyl group can be acylated to form various derivatives.
Common Reagents and Conditions
Nitration: Fuming nitric acid and sulfuric acid at low temperatures.
Reduction: Common reducing agents such as iron complexes.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Nitration: 5-nitro derivative.
Reduction: Amino derivatives.
Acylation: Acylated derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
its chemical structure suggests that it may interact with various molecular targets and pathways, particularly those involving nitro and hydroxyl groups . Further research is needed to elucidate its specific mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate .
- 3-Hydroxy-5-nitro-thiophene-2-carboxylic acid methyl ester .
- 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester .
Uniqueness
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDSFKNSOHWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715859 |
Source
|
Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89380-77-8 |
Source
|
Record name | 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89380-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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